molecular formula C17H21F2N3O3S B2945181 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 1049470-42-9

2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2945181
CAS No.: 1049470-42-9
M. Wt: 385.43
InChI Key: ISMSFHVUISPBHW-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure integrates several privileged pharmacophores, including a benzenesulfonamide group, a morpholino ring, and a 1-methyl-1H-pyrrole unit. The benzenesulfonamide moiety is a common feature in compounds that act as enzyme inhibitors, particularly targeting carbonic anhydrases or serving as sulfa drug precursors . The morpholino group often enhances aqueous solubility and influences the molecule's pharmacokinetic profile. The specific biological activity and mechanism of action for this compound are not fully established and are a subject for ongoing investigation. Potential research applications could include exploring its inhibitory effects on various enzymes, its role as a modulator of protein-protein interactions, or its utility as a chemical probe in cell signaling studies. Researchers value this compound for its potential to uncover new biological pathways and its utility in structure-activity relationship (SAR) studies to develop more potent or selective tool compounds. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2,5-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O3S/c1-21-6-2-3-15(21)16(22-7-9-25-10-8-22)12-20-26(23,24)17-11-13(18)4-5-14(17)19/h2-6,11,16,20H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMSFHVUISPBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by:

  • A benzenesulfonamide core.
  • Two fluorine atoms at the 2 and 5 positions.
  • A morpholinoethyl side chain linked to a pyrrole ring.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant biological activities. The presence of fluorine atoms may enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological studies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential against Gram-positive and Gram-negative bacteria
AnticancerInhibition of cell proliferation in cancer lines
Enzyme InhibitionPossible inhibition of specific enzymes involved in metabolic pathways
Binding AffinityHigh affinity for certain protein targets

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following:

  • Enzyme Interaction : Compounds with sulfonamide groups are known to interact with various enzymes, potentially inhibiting their activity.
  • Protein Binding : The introduction of fluorinated groups may enhance binding affinity to target proteins, leading to increased biological activity.
  • Cellular Uptake : The morpholinoethyl side chain may facilitate cellular uptake, enhancing therapeutic efficacy.

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For instance:

  • Study A : Investigated the antimicrobial properties against various bacterial strains. Results indicated significant bacteriostatic effects with an IC50 value in the low micromolar range .
  • Study B : Explored anticancer effects in vitro, showing that derivatives could inhibit proliferation in breast cancer cell lines by inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzenesulfonamide Derivatives with Varied Substituents

a) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
  • Key Features : Incorporates a brominated pyrimidine ring, methoxy group, and trimethylbenzenesulfonamide.
  • Molecular Weight : ~600 g/mol (estimated), significantly higher than the target compound.
  • Methoxy and trimethyl groups may sterically hinder receptor binding compared to the smaller fluorine substituents in the target compound .
b) N-Phenyl- and N-Ethyl-Benzenesulfonamides
  • Examples : N-Phenyl-benzenesulfonamide, N-Ethyl-2-methyl-benzenesulfonamide ().
  • Key Differences: Lack of fluorine or complex heterocycles results in lower molecular weights (~200–300 g/mol). Simpler structures may exhibit faster metabolic clearance but reduced target specificity compared to the fluorinated, morpholinoethyl-containing target compound .

Morpholinoethyl-Containing Compounds

a) 2-Morpholinoethyl Esters ()
  • Examples: 2-Morpholinoethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.
  • Structural Contrast :
    • The ester linkage and isobenzofuran core differ from the sulfonamide and pyrrole groups in the target compound.
    • These esters may exhibit higher hydrolytic instability but improved membrane permeability due to esterase-mediated activation .
b) 4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
  • Key Features : Replaces morpholine with thiomorpholine and adds a dioxopyrrolidine group.
  • The dioxopyrrolidine moiety introduces additional hydrogen-bonding sites, which may improve target affinity but complicate synthetic accessibility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
Target Compound C₁₉H₂₂F₂N₃O₃S 437.45 2,5-Difluoro, morpholinoethyl, pyrrole High electrophilicity, moderate solubility
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-... ~C₂₈H₃₂BrN₅O₄S₂ ~600 Bromo, methoxy, trimethyl High lipophilicity, steric hindrance
N-Phenyl-benzenesulfonamide C₁₂H₁₁NO₂S 233.29 Phenyl Rapid clearance, low specificity
2-Morpholinoethyl (E)-6-(...)-4-methyl-4-hexenoate C₂₄H₃₁NO₆ 429.51 Isobenzofuran, ester Esterase-sensitive, unstable
4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-... C₂₀H₂₃N₃O₅S₂ 449.55 Thiomorpholine, dioxopyrrolidine, furan High lipophilicity, H-bond capacity

Research Findings and Implications

Fluorine vs. Other Halogens : The target compound’s 2,5-difluoro substitution likely enhances binding to electron-deficient pockets in biological targets compared to bulkier bromine or methoxy groups in analogs .

Morpholine vs. Thiomorpholine : The morpholine ring in the target compound balances solubility and permeability, whereas thiomorpholine derivatives () may prioritize tissue penetration at the cost of solubility.

Pyrrole vs.

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